2-Amino-4-cyclohexylphenol
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Overview
Description
2-Amino-4-cyclohexylphenol is an organic compound belonging to the class of cyclohexylphenols. It has the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclohexane ring attached to a phenol group, with an amino group at the second position and a cyclohexyl group at the fourth position on the phenol ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclohexylphenol typically involves the reaction of cyclohexylbenzene with nitrous acid, followed by reduction and subsequent cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (chlorine, bromine), nitrating agents
Major Products:
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenol derivatives
Scientific Research Applications
2-Amino-4-cyclohexylphenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclohexylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Amino-4-cyclohexylphenol
- 4-(2-aminoethyl)-2-cyclohexylphenol
- 2-Amino-4,4,4-trifluorobutanoic acid
Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to 4-(2-aminoethyl)-2-cyclohexylphenol, it has a different substitution pattern on the phenol ring, leading to variations in reactivity and biological activity . Similarly, 2-Amino-4,4,4-trifluorobutanoic acid has a trifluoromethyl group, which significantly alters its chemical behavior and applications .
Properties
IUPAC Name |
2-amino-4-cyclohexylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIWCQVLZIYRAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394944 |
Source
|
Record name | 2-amino-4-cyclohexylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3279-13-8 |
Source
|
Record name | 2-amino-4-cyclohexylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4-CYCLOHEXYLPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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